(E)-3-(4-iodophenyl)but-2-en-1-ol
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Overview
Description
(E)-3-(4-iodophenyl)but-2-en-1-ol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-iodophenyl)but-2-en-1-ol can be achieved through several methods:
Heck Reaction: This involves the coupling of 4-iodobenzene with but-2-en-1-ol in the presence of a palladium catalyst and a base.
Grignard Reaction: The reaction of 4-iodobenzyl bromide with a Grignard reagent derived from but-2-en-1-ol.
Wittig Reaction: The reaction of 4-iodobenzaldehyde with a phosphonium ylide derived from but-2-en-1-ol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. This might include continuous flow reactors and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-iodophenyl)but-2-en-1-ol can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: H₂ with Pd/C or NaBH₄.
Substitution: Nucleophiles like NaOH, KCN, or amines.
Major Products
Oxidation: (E)-3-(4-iodophenyl)but-2-en-1-one.
Reduction: (E)-3-(4-iodophenyl)butan-1-ol.
Substitution: Various substituted phenylbutenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-iodophenyl)but-2-en-1-ol would depend on its specific application
Hydrogen bonding: Via the hydroxyl group.
π-π interactions: Between the phenyl ring and aromatic residues in proteins.
Covalent bonding: If the iodine atom is involved in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-bromophenyl)but-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.
(E)-3-(4-chlorophenyl)but-2-en-1-ol: Similar structure but with a chlorine atom instead of iodine.
(E)-3-(4-fluorophenyl)but-2-en-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (E)-3-(4-iodophenyl)but-2-en-1-ol makes it unique due to iodine’s larger atomic size and higher reactivity compared to other halogens. This can influence the compound’s reactivity and interactions in various applications.
Properties
Molecular Formula |
C10H11IO |
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Molecular Weight |
274.10 g/mol |
IUPAC Name |
3-(4-iodophenyl)but-2-en-1-ol |
InChI |
InChI=1S/C10H11IO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3 |
InChI Key |
KYGKGXITSZRPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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